Atomoxetine-d3 hydrochloride

Description

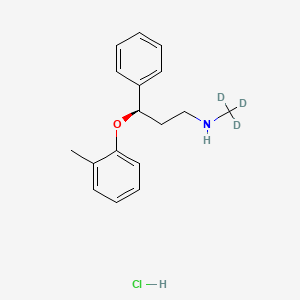

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-NZDFJUHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Atomoxetine-d3 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Atomoxetine-d3 hydrochloride, a deuterated isotopologue of the selective norepinephrine (B1679862) reuptake inhibitor, atomoxetine (B1665822). This document is intended to serve as a critical resource for professionals in research and drug development, offering detailed information on its fundamental characteristics, mechanism of action, and established analytical methodologies.

Core Properties and Physicochemical Data

This compound is a stable, isotopically labeled form of atomoxetine hydrochloride. The incorporation of three deuterium (B1214612) atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (R)-N-(methyl-d3)-3-phenyl-3-(o-tolyloxy)propan-1-amine, monohydrochloride | [1] |

| Synonyms | (R)-N-(Methyl-d3)-γ-(2-methylphenoxy)benzenepropanamine Hydrochloride, R-Tomoxetine-d3 Hydrochloride | [1] |

| CAS Number | 1217776-38-9 | [1] |

| Molecular Formula | C₁₇H₁₈D₃NO • HCl | [1] |

| Molecular Weight | 294.8 g/mol | [1] |

| Physical State | Solid | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

Mechanism of Action and Signaling Pathway

Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET), with a significantly lower affinity for the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters. By blocking NET, atomoxetine increases the synaptic concentration of norepinephrine, particularly in the prefrontal cortex. This region of the brain is crucial for executive functions such as attention, working memory, and impulse control, which are often impaired in individuals with Attention-Deficit/Hyperactivity Disorder (ADHD). The increased availability of norepinephrine enhances neurotransmission, leading to improved ADHD symptoms.

Table 2: In Vitro Binding Affinities (Ki) of Atomoxetine

| Transporter | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | 5 | [1][2][3] |

| Serotonin Transporter (SERT) | 77 | [1][2][3] |

| Dopamine Transporter (DAT) | 1451 | [1][2][3] |

The primary signaling pathway influenced by atomoxetine is the norepinephrine pathway in the prefrontal cortex.

Experimental Protocols: Bioanalytical Quantification

This compound is predominantly used as an internal standard for the accurate quantification of atomoxetine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for the analysis of atomoxetine in human plasma.

Materials and Reagents

-

Atomoxetine hydrochloride (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (blank)

Stock and Working Solutions

-

Atomoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve atomoxetine hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Atomoxetine Working Standards: Serially dilute the atomoxetine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve and quality control samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (calibration standard, quality control, or unknown sample).

-

Add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Condition | Reference |

| LC System | Agilent 1200 Series or equivalent | [4] |

| Column | Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) or equivalent | [4] |

| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid | [4] |

| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.1% formic acid | [4] |

| Flow Rate | 0.25 mL/min | [4] |

| Injection Volume | 5 µL | [4] |

| Column Temperature | 40°C | [5] |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole | [6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][6] |

| MRM Transition (Atomoxetine) | m/z 256.4 → 43.8 | [4] |

| MRM Transition (Atomoxetine-d3) | m/z 259.3 → 47.0 | [4] |

| Collision Energy | Optimized for specific instrument | [6] |

| Dwell Time | 100 ms | N/A |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of atomoxetine. Its well-defined physicochemical properties and predictable behavior as an internal standard ensure the reliability and accuracy of bioanalytical methods. The detailed mechanism of action and established analytical protocols provided in this guide offer a solid foundation for further research and development in the field of neuropsychopharmacology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. seejph.com [seejph.com]

- 6. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

What is Atomoxetine-d3 hydrochloride used for in research

An In-Depth Technical Guide to the Research Applications of Atomoxetine-d3 Hydrochloride

Introduction

This compound is the deuterium-labeled analogue of Atomoxetine (B1665822) hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] The incorporation of three deuterium (B1214612) atoms creates a stable, heavier isotope of the molecule. This key difference does not alter its chemical properties but provides a distinct mass signature, making it an indispensable tool in modern bioanalytical research. Its primary and most critical application is as an internal standard (IS) for the precise quantification of atomoxetine in complex biological matrices.[1][3][4] This guide provides a technical overview of its use in quantitative analysis, pharmacokinetic studies, and metabolic research for scientists and drug development professionals.

Core Application: Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is essential for achieving high accuracy and precision.[5] An ideal IS co-elutes with the analyte and experiences identical effects from sample preparation (e.g., extraction loss) and analytical processes (e.g., matrix effects like ion suppression or enhancement).[5] By adding a known quantity of Atomoxetine-d3 to every sample, the ratio of the analyte's signal to the IS's signal is used for calculation, effectively normalizing for experimental variability.[3][5]

Physicochemical Properties for Bioanalysis

The utility of Atomoxetine-d3 as an internal standard stems from its near-identical chemical behavior to the unlabeled analyte, coupled with a mass difference that is easily resolved by a mass spectrometer.

| Property | Atomoxetine | Atomoxetine-d3 (Internal Standard) | Rationale for Use |

| Chemical Structure | C₁₇H₂₁NO | C₁₇H₁₈D₃NO | Near-identical structure ensures similar extraction recovery, chromatographic retention time, and ionization efficiency. |

| Molecular Weight | 255.36 g/mol | 258.38 g/mol | The +3 Da mass difference allows for distinct detection by the mass spectrometer without altering chemical behavior. |

| Precursor Ion (m/z) | 256.4 | 259.3 | The mass difference is used to set distinct precursor ions for Multiple Reaction Monitoring (MRM).[3][6] |

| Product Ion (m/z) | 43.8 or 44.0 | 47.0 | The fragmentation pattern is predictable and distinct, enabling specific and sensitive detection.[3][6] |

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a standard workflow for quantifying atomoxetine in human plasma using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nano-level assay of attention-deficit/hyperactivity disorder medicament, atomoxetine by molecular-size-based resonance rayleigh scattering strategy. Employment in content uniformity, dosage form, and plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Atomoxetine-d3 Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Atomoxetine-d3 hydrochloride, an isotopically labeled analog of Atomoxetine (B1665822) hydrochloride. Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2][3] The deuterated form, this compound, serves as a critical internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the pharmacokinetic profile of the parent drug.[4][5] This document details a proposed synthetic pathway, experimental protocols for synthesis and characterization, and summarizes key analytical data. It is intended for researchers, chemists, and drug development professionals engaged in pharmaceutical analysis and development.

Physicochemical Properties

This compound is a deuterated form of Atomoxetine HCl, where three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612).[5] This isotopic substitution results in a molecular weight increase of approximately 3 Da, which allows it to be distinguished from the unlabeled compound by mass spectrometry while retaining nearly identical chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | (3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | [6] |

| Molecular Formula | C₁₇H₁₉D₃ClNO | [6] |

| Molecular Weight | 294.8 g/mol | [6] |

| Appearance | White to off-white powder | [7] |

| Solubility | Soluble in water (27.8 mg/mL for parent compound), DMSO (58 mg/mL), and Ethanol (37 mg/mL). | [7] |

| Melting Point | 163-168°C (for parent compound) | [7] |

Synthesis of this compound

The synthesis of this compound typically involves adapting established synthetic routes for unlabeled Atomoxetine and introducing the deuterium label in a late-stage step to maximize isotopic incorporation and efficiency. A common strategy involves the N-methylation of a desmethyl precursor using a deuterated methylating agent.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from (R)-3-phenyl-3-(o-tolyloxy)propan-1-amine, the desmethyl precursor of Atomoxetine. This intermediate can be prepared through various published methods. The final step is a reductive amination using deuterated formaldehyde, followed by conversion to the hydrochloride salt.

Caption: Proposed synthesis workflow for Atomoxetine-d3 HCl.

Experimental Protocol: Synthesis

This protocol is a representative example based on standard organic chemistry procedures for reductive amination.

-

Dissolution : Dissolve the desmethyl precursor, (R)-3-phenyl-3-(o-tolyloxy)propan-1-amine, in a suitable alcoholic solvent such as methanol.

-

Reductive Amination : To the solution, add paraformaldehyde-d₂ (D₂CO) followed by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up : Quench the reaction by adding water. Adjust the pH to basic (pH 12-14) using an aqueous solution of sodium hydroxide.[8] Extract the aqueous layer with an organic solvent like ethyl acetate or toluene.[8]

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Atomoxetine-d3 free base as an oil.[8] Further purification can be achieved via column chromatography if necessary.

-

Salt Formation : Dissolve the purified free base in a suitable solvent, such as ethyl acetate or toluene.[8] Add a solution of hydrochloric acid (e.g., 10% HCl in ethyl acetate) dropwise while stirring.[8]

-

Isolation : The this compound salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., isopropyl ether), and dry under vacuum to afford the final product.[9]

Characterization of this compound

Characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

The general workflow for characterizing the final product involves initial purity assessment by HPLC, followed by structural confirmation and isotopic verification using mass spectrometry and NMR.

Caption: General workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of Atomoxetine-d3 HCl. Various methods have been developed for the parent compound, which are directly applicable to the deuterated analog.

Experimental Protocol: RP-HPLC

-

Standard Preparation : Accurately weigh and dissolve Atomoxetine-d3 HCl in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).[2]

-

Sample Preparation : Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the method's linear range.[2]

-

Chromatography : Inject the prepared solution (e.g., 20 µL) into the HPLC system.[10]

-

Data Analysis : Determine the purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Summary of Reported HPLC Conditions for Atomoxetine

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Enable ODS C18 (250 x 4.6 mm, 5 µm)[2] | C-18 Column[10] | Agilent Eclipse XDB C18 (50 x 4.6 mm, 1.8 µm)[11] |

| Mobile Phase | 0.1% Orthophosphoric Acid : Acetonitrile (B52724) (18:82 v/v)[2] | Water (0.2% Triethylamine) : Acetonitrile (15:85 v/v)[10] | 0.04M Acetic Acid + 0.03M TEA (pH 4.6) : Acetonitrile (42:58 v/v)[11] |

| Flow Rate | 0.6 mL/min[2] | 1.0 mL/min[10] | 0.27 mL/min[11] |

| Detection (UV) | 271 nm[2] | 270 nm[10] | 220 nm[11] |

| Retention Time | 4.7 min[2] | Not Specified | Not Specified |

| Linearity Range | 40-120 µg/mL[2] | 10-200 µg/mL[10] | 4-40 µg/mL[11] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for confirming the molecular weight and isotopic incorporation of Atomoxetine-d3 HCl. It is also the primary application for this compound as an internal standard.[4][5]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation : For analysis in biological matrices like plasma, a protein precipitation step is common. Mix 60 µL of the plasma sample with 120 µL of acetonitrile.[5] For the analysis of the pure compound, simply dissolve it in the mobile phase.

-

LC Separation : Perform chromatographic separation using a suitable C18 column and a gradient or isocratic mobile phase, typically consisting of a mixture of water and acetonitrile with additives like formic acid.

-

MS/MS Detection : Analyze the eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5] Monitor the specific mass-to-charge (m/z) transitions for both Atomoxetine and Atomoxetine-d3.

-

Data Analysis : Confirm the presence of the parent ion corresponding to Atomoxetine-d3. The mass shift of +3 Da compared to the unlabeled compound confirms successful deuteration.

Summary of LC-MS/MS Parameters

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [1] |

| Parent Compound (m/z) | 256.47 (Atomoxetine) | [1] |

| Deuterated Compound (m/z) | 259.47 (Atomoxetine-d3) | [1] |

| Application | Quantification of Atomoxetine in human plasma and cellular samples | [5] |

| Linearity (Plasma) | 3 ng/mL to 900 ng/mL | [5] |

Other Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the overall structure. The absence or significant reduction of the signal corresponding to the N-methyl protons (~2.2-2.5 ppm) and the presence of other characteristic peaks confirms the structure. ¹³C NMR can also be used for structural verification.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify functional groups present in the molecule and to confirm the salt form, serving as a fingerprint for the compound.[9][12]

Mechanism of Action

While Atomoxetine-d3 HCl is primarily used as an analytical standard, its biological activity is expected to be identical to that of Atomoxetine. The precise mechanism of action is thought to be the selective inhibition of the pre-synaptic norepinephrine transporter (NET).[1][3] This inhibition leads to increased levels of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex, which is a key mechanism for its therapeutic effect in ADHD.[1]

Caption: Mechanism of action of Atomoxetine at the synapse.

Conclusion

The synthesis of this compound can be reliably achieved through established chemical pathways, with the crucial isotopic labeling step performed via reductive amination of a desmethyl precursor. Rigorous characterization using a suite of analytical techniques, including HPLC for purity and LC-MS/MS for identity and isotopic enrichment, is paramount. As an internal standard, this compound is indispensable for the accurate and precise quantification of Atomoxetine in complex biological matrices, supporting pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atomoxetine-d3, Hydrochloride | C17H22ClNO | CID 46780488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]

- 8. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

- 11. wjarr.com [wjarr.com]

- 12. US20080004470A1 - Synthesis of Atomoxetine Hydrochloride - Google Patents [patents.google.com]

Atomoxetine-d3 Hydrochloride as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of atomoxetine-d3 hydrochloride when utilized as an internal standard in bioanalytical assays. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical applications of using stable isotope-labeled internal standards for the accurate quantification of atomoxetine (B1665822) in biological matrices.

Introduction to Atomoxetine

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) primarily prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1][2] Its therapeutic effect is attributed to its ability to block the presynaptic norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft, particularly within the prefrontal cortex.[3][4][5] This modulation of norepinephrine levels is believed to be the primary mechanism through which atomoxetine alleviates the core symptoms of ADHD, such as inattention, hyperactivity, and impulsivity.[1][4] Furthermore, by inhibiting NET in the prefrontal cortex, atomoxetine also indirectly increases dopamine (B1211576) levels in this brain region.[3][6]

The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls. Its purpose is to correct for the potential variability during the analytical process, thereby enhancing the accuracy and precision of the measurement of the analyte of interest.

The Ideal Internal Standard

An ideal internal standard should possess the following characteristics:

-

It should be chemically and physically similar to the analyte.

-

It should not be present in the biological matrix being analyzed.

-

It should have a similar extraction recovery and chromatographic behavior to the analyte.

-

It should not interfere with the detection of the analyte.

-

It should be clearly distinguishable from the analyte by the detector.

Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" in quantitative mass spectrometry.[7][8] In these compounds, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D) for hydrogen, ¹³C for carbon, ¹⁵N for nitrogen).[7]

The key advantage of SIL internal standards is their near-identical physicochemical properties to the unlabeled analyte.[8] This results in co-elution during chromatography and similar behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response.[8][9] The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

This compound: An Optimal Internal Standard

This compound is a deuterated form of atomoxetine where three hydrogen atoms have been replaced by deuterium atoms. This mass shift allows for its distinct detection by a mass spectrometer when used alongside the non-labeled atomoxetine.

The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By adding a known amount of this compound to a biological sample containing an unknown amount of atomoxetine, the ratio of the mass spectrometric response of atomoxetine to that of this compound can be used to accurately calculate the concentration of atomoxetine in the original sample. This ratio remains constant even if there are variations in sample extraction, injection volume, or ionization efficiency, as both the analyte and the internal standard are affected proportionally.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Atomoxetine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Atomoxetine-d3 hydrochloride. It includes detailed experimental protocols for its characterization and use, particularly as an internal standard in bioanalytical methods. The information is intended to support research, development, and quality control activities involving this isotopically labeled compound.

Core Physical and Chemical Properties

This compound is the deuterated analog of Atomoxetine (B1665822) hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor. The incorporation of three deuterium (B1214612) atoms on the N-methyl group makes it an ideal internal standard for mass spectrometry-based quantification of atomoxetine.[1] Its physical and chemical properties are nearly identical to the unlabeled compound, with the key difference being its higher molecular weight.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | (3R)-N-(methyl-d3)-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride | [2] |

| Synonyms | (R)-N-(Methyl-d3)-γ-(2-methylphenoxy)benzenepropanamine Hydrochloride, R-Tomoxetine-d3 Hydrochloride, LY 139603-d3 | [3] |

| CAS Number | 1217776-38-9 | [3] |

| Molecular Formula | C₁₇H₁₉D₃ClNO | [3] |

| Molecular Weight | 294.83 g/mol | [3] |

| Exact Mass | 294.157837 Da | [2] |

| Appearance | White to off-white solid/powder (inferred from non-deuterated form) | [4] |

| Melting Point | 163-168°C (for non-deuterated Atomoxetine HCl) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol. The non-deuterated form is soluble in water (27.8 mg/mL), DMSO (58 mg/mL), and ethanol (B145695) (37 mg/mL). | [4] |

| Storage Temperature | Recommended to be stored at 2-8°C in a well-closed container. | [5] |

Experimental Protocols

Quantification of Atomoxetine in Biological Matrices using LC-MS/MS

This compound is primarily used as an internal standard in the quantification of atomoxetine in biological samples such as plasma.[1] A typical experimental protocol is detailed below.

Objective: To accurately quantify the concentration of atomoxetine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials and Reagents:

-

Atomoxetine hydrochloride (analyte)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of atomoxetine (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the stock solutions, prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution.

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atomoxetine: m/z 256.2 → 72.1

-

Atomoxetine-d3: m/z 259.2 → 75.1

-

-

Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

-

-

Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of atomoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the identity and purity of this compound, including the location and extent of deuterium incorporation.

Objective: To confirm the structure and isotopic labeling of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

The spectrum is expected to be very similar to that of unlabeled atomoxetine hydrochloride, with the key difference being the absence or significant reduction of the signal corresponding to the N-methyl protons. This signal in the unlabeled compound typically appears as a singlet. The integration of the remaining proton signals should be consistent with the structure.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

The signal for the deuterated methyl carbon will be observed as a multiplet (due to C-D coupling) and will have a lower intensity compared to the corresponding signal in the unlabeled compound.

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition, providing further evidence of successful deuteration.

-

Mandatory Visualizations

Signaling Pathway of Atomoxetine

Atomoxetine is a selective norepinephrine reuptake inhibitor. It blocks the norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft. In the prefrontal cortex, the dopamine (B1211576) transporter is largely absent, and dopamine reuptake is also mediated by NET. Therefore, atomoxetine also increases dopamine levels in this brain region.[6]

Caption: Mechanism of action of Atomoxetine.

Experimental Workflow for Bioanalytical Assay

The use of a deuterated internal standard like this compound is a critical component of robust bioanalytical workflows, ensuring accuracy and precision in quantification.

Caption: Bioanalytical workflow using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Atomoxetine-d3, Hydrochloride | C17H22ClNO | CID 46780488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomoxetine-d3 HCl | 1217776-38-9 [chemicalbook.com]

- 4. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Certificate of Analysis for Atomoxetine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for Atomoxetine-d3 hydrochloride. This compound is a deuterated analog of Atomoxetine hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium (B1214612) atoms, making it a valuable tool as an internal standard in quantitative bioanalytical studies. This document outlines the critical quality attributes, analytical methodologies, and data interpretation necessary for the proper utilization of this reference material in a research and development setting.

Quantitative Data Summary

The following table summarizes the typical tests, specifications, and results for a batch of this compound, presented in a format commonly found in a Certificate of Analysis.

| Test Parameter | Specification | Result | Analytical Method |

| Identification | |||

| ¹H-NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Mass Spectrometry | Conforms to structure | Conforms | ESI-MS |

| HPLC-UV | Retention time of the sample corresponds to the reference standard | Conforms | RP-HPLC |

| Assay | |||

| Purity (HPLC) | ≥98.0% | 99.5% | RP-HPLC |

| Physical Properties | |||

| Appearance | White to off-white solid | White solid | Visual Inspection |

| Solubility | Soluble in Methanol (B129727), DMSO, Water | Conforms | Visual Inspection |

| Residual Solvents | |||

| Methanol | ≤3000 ppm | <100 ppm | GC-HS |

| Isopropyl Alcohol | ≤5000 ppm | <200 ppm | GC-HS |

| Inorganic Impurities | |||

| Residue on Ignition | ≤0.1% | 0.05% | USP <281> |

| Isotopic Purity | |||

| Deuterium Incorporation | ≥99% | 99.6% | Mass Spectrometry |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer such as 0.1% orthophosphoric acid in water. A typical isocratic ratio would be 82:18 (v/v) acetonitrile to buffer.

-

Flow Rate: 0.6 mL/min.

-

Detection Wavelength: 271 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: A stock solution is prepared by dissolving a known weight of this compound in the mobile phase to a concentration of approximately 100 µg/mL.

2.2. Mass Spectrometry (MS) for Identification and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and structure, as well as to determine the level of deuterium incorporation.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: The sample is prepared in a suitable solvent like methanol or acetonitrile and infused directly into the mass spectrometer.

-

Data Analysis: The mass spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺ corresponding to the mass of this compound. Isotopic purity is assessed by examining the distribution of isotopic peaks.

2.3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and splitting patterns, which should be consistent with the known structure of this compound.

Mandatory Visualizations

3.1. Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a pharmaceutical reference standard.

Caption: A flowchart of the quality control and certification process.

3.2. Atomoxetine Signaling Pathway

The diagram below illustrates the primary mechanism of action of atomoxetine. Atomoxetine is a selective inhibitor of the norepinephrine transporter (NET), which leads to an increase in the concentration of norepinephrine in the synaptic cleft.[1][2][3][4] In the prefrontal cortex, this also results in an increase in dopamine (B1211576) levels.[1][2]

Caption: Atomoxetine's inhibition of norepinephrine reuptake.

References

- 1. How does Strattera work and what's its MOA? [drugs.com]

- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

A Technical Guide to Atomoxetine-d3 Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercially available deuterated internal standard, Atomoxetine-d3 hydrochloride. The guide is intended to assist researchers, scientists, and drug development professionals in its application for bioanalytical and pharmacokinetic studies. This document outlines suppliers, presents key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Commercial Availability

This compound is available from several reputable suppliers catering to the research community. While a comprehensive Certificate of Analysis with specific batch data should be obtained directly from the supplier, the following companies are primary sources for this compound.

| Supplier | Website | Notes |

| Simson Pharma Limited | simsonpharma.com | Offers this compound and a range of related compounds and impurities. A Certificate of Analysis is typically provided with purchase. |

| LGC Standards | lgcstandards.com | Provides a variety of reference standards, including isotopically labeled compounds like this compound, for pharmaceutical testing. |

| MedChemExpress | medchemexpress.com | Supplies this compound for research use, often with detailed product information and literature references available online. |

| Toronto Research Chemicals Inc. | trc-canada.com | A well-known supplier of complex organic chemicals for biomedical and pharmaceutical research, including deuterated standards.[1] |

Quantitative Data Summary

The following table summarizes key quantitative specifications for this compound, compiled from typical product data sheets and relevant literature. Researchers should always refer to the supplier-specific Certificate of Analysis for precise lot-specific data.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, LC-MS/MS |

| Isotopic Purity (Deuterium Incorporation) | ≥99% atom % D | Mass Spectrometry |

| Molecular Formula | C₁₇H₁₉D₃ClNO | - |

| Molecular Weight | 294.83 g/mol | Mass Spectrometry |

| CAS Number | 1217776-38-9 | - |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of atomoxetine (B1665822) in biological matrices.[2][3][4]

Bioanalytical Method for Atomoxetine in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the quantification of atomoxetine in human plasma, employing this compound as an internal standard.[2][3][4]

3.1.1. Materials and Reagents

-

Atomoxetine hydrochloride reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) acetate (B1210297), LC-MS grade

-

Human plasma (blank)

3.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of atomoxetine and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the atomoxetine stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 400 nM.[2]

3.1.3. Sample Preparation (Protein Precipitation)

-

To 60 µL of plasma sample (calibration standard, QC, or study sample), add 120 µL of the internal standard working solution in acetonitrile.[2]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 16,000 x g for 30 minutes at 4°C.[2]

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: Kinetex C18 column (2.1 mm × 50 mm, 2.6 μm) or equivalent.[3]

-

Mobile Phase: A gradient elution using a mixture of methanol and water containing 5 mM ammonium acetate and 0.1 mM formic acid.[3]

-

Flow Rate: 0.25 mL/min.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2][3]

-

MRM Transitions:

3.1.5. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of atomoxetine in the QC and unknown samples is then determined from this curve.

Mandatory Visualizations

Signaling Pathway of Atomoxetine

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor.[5][6] Its primary mechanism of action involves blocking the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[5][6] In the prefrontal cortex, where dopamine (B1211576) transporters are sparse, NET is also responsible for the reuptake of dopamine.[5][7] Therefore, atomoxetine also indirectly increases dopamine levels in this brain region.[5][7][8][9]

Caption: Atomoxetine's mechanism of action in the prefrontal cortex.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of atomoxetine in plasma samples using this compound as an internal standard.

Caption: Workflow for the bioanalysis of atomoxetine in plasma.

References

- 1. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Methylphenidate and Atomoxetine Enhance Prefrontal Function Through α2-Adrenergic and Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

In-Depth Technical Guide to the Isotopic Purity of Atomoxetine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isotopic purity of Atomoxetine-d3 hydrochloride, a critical aspect for its application in research and clinical settings. The document details the synthesis, mechanism of action, and, most importantly, the analytical methodologies for determining the isotopic enrichment of this deuterated analog of Atomoxetine (B1665822).

Introduction

Atomoxetine hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[1][2]. Its deuterated isotopolog, this compound, serves as an essential internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent drug, allowing for precise quantification by mass spectrometry[3]. The efficacy and reliability of such studies are contingent upon the high isotopic purity of the deuterated standard. This guide delves into the synthesis, analytical characterization, and quality control of this compound.

Synthesis of Deuterated Atomoxetine

The introduction of deuterium (B1214612) into the atomoxetine molecule can be achieved through various synthetic strategies. One common approach involves the use of deuterated reagents during the synthesis process. For Atomoxetine-d3, the deuterium atoms are typically incorporated into the N-methyl group.

A plausible synthetic route starts with a suitable precursor that can be methylated using a deuterated methylating agent. For instance, the secondary amine precursor of atomoxetine can be reacted with a deuterated methyl iodide (CD3I) or another deuterated methyl source to introduce the trideuteromethyl group. The synthesis must be carefully controlled to ensure high incorporation of deuterium and to minimize the presence of partially deuterated or non-deuterated species[4].

The general synthesis of atomoxetine often involves the reaction of (R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene (B1218778) in the presence of a strong base[5]. To produce the d3 analog, the starting material would be the corresponding N-trideuteromethyl-3-hydroxy-3-phenylpropylamine.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Atomoxetine exerts its therapeutic effect by selectively binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron[6][7]. This inhibition of reuptake leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic transmission[3][7][8]. The signaling pathway is initiated by the release of norepinephrine from the presynaptic neuron, which then binds to adrenergic receptors on the postsynaptic neuron. The action of norepinephrine is terminated by its reuptake via NET[3]. Atomoxetine blocks this reuptake process, thereby prolonging the presence of norepinephrine in the synaptic cleft.

Figure 1: Norepinephrine Transporter (NET) Signaling Pathway and the inhibitory action of Atomoxetine.

Isotopic Purity Data

The isotopic purity of this compound is a critical quality attribute. It is typically determined by mass spectrometry, which can distinguish between the different isotopologues (d0, d1, d2, d3). The following table summarizes the isotopic purity data for a commercially available this compound standard.

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d0 (Unlabeled) | +0 | 0.0 |

| d1 | +1 | 0.0 |

| d2 | +2 | 1.0 |

| d3 | +3 | 99.0 |

| Data sourced from a Certificate of Analysis for this compound.[4] |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of this compound is primarily achieved through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Method

High-resolution mass spectrometry (HRMS) is a powerful technique for quantifying the distribution of isotopologues.

Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatography Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of formic acid to facilitate ionization.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 200-350.

-

Resolution: >10,000 FWHM.

-

Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 species of the protonated molecule ([M+H]+). The peak areas are then integrated to calculate the relative abundance of each isotopologue.

Figure 2: Experimental workflow for determining the isotopic purity of Atomoxetine-d3 HCl by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H and ²H NMR, can provide valuable information about the location and extent of deuterium incorporation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

¹H NMR Protocol:

-

Acquire a standard ¹H NMR spectrum.

-

The signal corresponding to the N-methyl protons should be significantly reduced in intensity compared to the spectrum of unlabeled atomoxetine.

-

Integration of the residual N-methyl proton signal relative to other non-deuterated protons in the molecule can provide a quantitative measure of the isotopic enrichment.

²H NMR Protocol:

-

Acquire a ²H NMR spectrum.

-

A single resonance corresponding to the deuterium atoms in the N-methyl-d3 group should be observed.

-

The presence of other signals could indicate deuterium scrambling to other positions in the molecule.

Figure 3: Experimental workflow for determining the isotopic purity of Atomoxetine-d3 HCl by NMR.

Conclusion

The isotopic purity of this compound is a paramount parameter for its use as an internal standard in quantitative bioanalytical assays. This guide has outlined the synthetic considerations, mechanism of action, and detailed experimental protocols for the determination of its isotopic enrichment. The use of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for the quality control of deuterated standards, ensuring the accuracy and reliability of research and clinical data.

References

- 1. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]

- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. lgcstandards.com [lgcstandards.com]

- 5. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]

- 6. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of Atomoxetine-d3 Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the recommended storage, handling, and stability profile of Atomoxetine-d3 hydrochloride. As a deuterated analog of Atomoxetine (B1665822) hydrochloride, its stability characteristics are largely comparable to the parent compound. Data presented herein is primarily derived from studies on Atomoxetine hydrochloride, which serves as a reliable proxy for understanding the stability of its deuterated form under various stress conditions.

Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound, which is often used as an internal standard in quantitative analyses.

1.1 Recommended Storage Conditions To prevent degradation, this compound should be stored under controlled conditions.

| Parameter | Recommendation | Citations |

| Temperature | Store at controlled room temperature, 20°C to 25°C (68°F to 77°F). | [1] |

| Atmosphere | Store in a dry and well-ventilated place. | [2][3][4] |

| Container | Keep in a tightly sealed container. | [2][3][4][5] |

| Security | Store locked up and apart from incompatible materials or foodstuff containers. | [2][3][6] |

1.2 Handling and Safety Precautions this compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Precaution Category | Specific Recommendations | Citations |

| Engineering Controls | Handle in a well-ventilated area. The use of a fume hood, ventilated enclosure, or local exhaust ventilation is recommended. | [2][4][5][7] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles or a face shield. | [1][2][4][6][7] |

| Procedural Controls | Avoid the formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [2][3][4][7] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | [1][5] |

| Hazard Profile | The compound is considered toxic if swallowed and fatal if inhaled. It can cause serious eye damage and may cause damage to organs through prolonged exposure. | [5] |

Stability Profile

The stability of Atomoxetine hydrochloride is a significant consideration, as degradation can compromise experimental results.[8] Forced degradation studies have been conducted on the non-deuterated compound to identify its vulnerabilities to various chemical and physical stressors. The presence of even small amounts of free hydrochloric acid can lead to significant degradation, making pH control crucial.[8] A stable sample of Atomoxetine hydrochloride in an aqueous solution should have a pH of at least 4.0.[8]

2.1 Summary of Forced Degradation Studies The following table summarizes the outcomes of stability testing of Atomoxetine hydrochloride under ICH-prescribed stress conditions.

| Stress Condition | Experimental Details | Observed Outcome | Citations |

| Acid Hydrolysis | Refluxed in 0.1 M HCl for 3 hours. | Susceptible; complete degradation observed with the formation of multiple degradation products. | [9][10][] |

| Base Hydrolysis | Refluxed in 0.1 M NaOH for 3 hours. | Susceptible; complete degradation observed, primarily forming one major degradation product. | [9][10][] |

| Oxidation | Subjected to oxidative stress (specific conditions vary between studies). | Susceptible to degradation. | [9][10][12] |

| Dry Heat | Exposed to dry heat. | Susceptible; complete degradation noted after 7 hours, resulting in three degradation products. | [9][10][] |

| Wet Heat | Exposed to wet heat conditions. | Susceptible to degradation. | [9][10][12] |

| Photodegradation | Exposed to UV and sunlight. | Found to be stable under the tested photolytic conditions. | [9][10][12] |

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. Below is a representative protocol for forced degradation testing of Atomoxetine hydrochloride, which is applicable for its deuterated analog.

3.1 Protocol for Forced Degradation Study

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent, such as methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[]

-

-

Application of Stress Conditions:

-

Acid Degradation: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Reflux the solution for 3 hours.[] After cooling, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (B78521).

-

Base Degradation: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Reflux the solution for 3 hours.[] After cooling, neutralize with an equivalent volume of 0.1 M hydrochloric acid.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Place the solid powder in a hot air oven at a controlled temperature (e.g., 70°C) for a defined duration (e.g., 7 hours).[8][] Subsequently, dissolve the sample for analysis.

-

Photostability: Expose the stock solution to sunlight and UV radiation (e.g., under a UV lamp in a photostability chamber) for an extended period.[]

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used.[9][10][12]

-

Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size).[9][10][12]

-

Mobile Phase: Acetonitrile, methanol, and 0.032 M ammonium (B1175870) acetate (B1210297) in a ratio of 55:5:40 (v/v/v).[9][10][12]

-

Detection: Photodiode array (PDA) detection at 275 nm.[9][10][12]

-

Analysis: Compare the chromatograms of stressed samples to the control to identify and quantify degradation products and calculate the percentage of degradation of the parent compound.

-

Visualizations

4.1 Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation studies of Atomoxetine-d3 HCl.

4.2 Conceptual Degradation Pathways Atomoxetine's structure features an ether linkage and a secondary amine, which are common sites for chemical degradation. While the exact structures of all degradation products are not fully elucidated in the cited literature, the pathways can be conceptualized based on the applied stress conditions.

Caption: Conceptual pathways for Atomoxetine degradation under stress.

4.3 Metabolic Pathways Understanding the metabolic pathways of Atomoxetine is relevant as they represent in-vivo degradation routes. The deuteration at the N-methyl group may slightly slow the N-demethylation pathway due to the kinetic isotope effect.[13][14]

Caption: Major oxidative metabolic pathways of Atomoxetine.

References

- 1. camberpharma.com [camberpharma.com]

- 2. targetmol.com [targetmol.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ehs.lilly.com [ehs.lilly.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sds.edqm.eu [sds.edqm.eu]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. US20060252836A1 - Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Atomoxetine using Atomoxetine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor utilized for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Accurate quantification of atomoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3][4] This document provides detailed application notes and protocols for the quantitative analysis of atomoxetine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Atomoxetine-d3 hydrochloride as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard like Atomoxetine-d3 is a robust method for quantitative analysis as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thus correcting for matrix effects and variations in sample processing.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the analysis of atomoxetine in human plasma.

Table 1: Linearity and Limits of Quantification

| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Reference |

| 3 - 900 | 3 | Human Plasma | [5][6] |

| 0.5 - 2000 | 0.5 | Human Plasma | [3] |

| 10 nM - 10 µM | 10 nM | In vitro cellular samples | [5][6] |

Table 2: Precision and Accuracy Data

| Matrix | Concentration Levels | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Human Plasma | 3 QC levels | < 2.9% | < 2.9% | 99.2% - 103.4% | 99.2% - 103.4% | [5] |

| In vitro cellular samples | 3 QC levels | < 4.3% | < 4.3% | 102.3% - 107.4% | 102.3% - 107.4% | [5] |

Experimental Protocols

This section details a common and efficient protocol for the extraction and analysis of atomoxetine from human plasma using protein precipitation followed by LC-MS/MS.

Protocol 1: Sample Preparation via Protein Precipitation

This method is favored for its simplicity, speed, and suitability for high-throughput analysis.[5]

Materials:

-

Human plasma samples

-

Atomoxetine hydrochloride (analyte)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

Procedure:

-

Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile. The final concentration in the sample mixture should be optimized based on the specific instrument response (e.g., 400 nM).[5]

-

Sample Aliquoting: Pipette a known volume of plasma sample (e.g., 60 µL) into a clean microcentrifuge tube.[5]

-

Protein Precipitation: Add a volume of the internal standard spiking solution in acetonitrile that is typically two to three times the plasma volume (e.g., 120 µL of ACN containing the IS to the 60 µL plasma sample).[5]

-

Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000 x g) for a sufficient time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., Kinetex C18, 2.1 mm × 50 mm, 2.6 µm).[3]

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous solution containing a buffer and/or acid (e.g., methanol with 0.025% trifluoroacetic acid and 0.025% ammonium (B1175870) acetate (B1210297), or a gradient of methanol and water with 5 mM ammonium acetate and 0.1 mM formic acid).[3][5]

-

Flow Rate: A flow rate in the range of 0.2 - 0.5 mL/min is generally employed.[3][5]

-

Injection Volume: A small injection volume, typically 5-20 µL, is used.[5]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters: Optimize instrument-specific parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both the analyte and the internal standard.[5]

Visualizations

Experimental Workflow Diagram

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. iajpr.com [iajpr.com]

- 3. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Atomoxetine in Human Plasma using Atomoxetine-d3 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Accurate and reliable quantification of atomoxetine in plasma samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the determination of atomoxetine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Atomoxetine-d3 hydrochloride as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for potential variations.[1][2][3]

Experimental Protocols

This protocol is based on established and validated methods for the analysis of atomoxetine in human plasma.[1][3]

Materials and Reagents

-

Atomoxetine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (drug-free, sourced from a reputable supplier)

Equipment

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Kinetex C18, 2.1 mm × 50 mm, 2.6 µm)[3]

-

Microcentrifuge

-

Pipettes and general laboratory glassware

Preparation of Solutions

-

Atomoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve atomoxetine hydrochloride in methanol.

-

Atomoxetine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the atomoxetine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Atomoxetine-d3 stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

-

Add 50 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled tube.

-

Add 100 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Kinetex C18 (2.1 mm × 50 mm, 2.6 µm)[3]

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid[3]

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid[3]

-

Flow Rate: 0.25 mL/min[3]

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-5.0 min: 10% B

-

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1][3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Collision Gas: Nitrogen

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of atomoxetine in human plasma.

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 2000 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |

| Correlation Coefficient (r²) | > 0.99 | [3] |

Table 1: Method Linearity and Sensitivity

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Low | 1.5 | < 5.0 | < 6.0 | 95.0 - 105.0 | [3] |

| Medium | 150 | < 4.0 | < 5.0 | 97.0 - 103.0 | [3] |

| High | 1500 | < 3.0 | < 4.0 | 98.0 - 102.0 | [3] |

Table 2: Precision and Accuracy

| Parameter | Atomoxetine | Atomoxetine-d3 | Reference |

| Recovery | > 85% | > 85% | [3] |

| Matrix Effect | Minimal | Minimal | [3] |

Table 3: Recovery and Matrix Effect

Experimental Workflow Diagram

Caption: Workflow for Atomoxetine Quantification in Plasma.

Signaling Pathway and Logical Relationships Diagram

Caption: Logical Flow from Analyte to Concentration.

References

- 1. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: High-Throughput Analysis of Atomoxetine in Human Plasma Using HPLC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of atomoxetine (B1665822) in human plasma. The use of a stable isotope-labeled internal standard, atomoxetine-d3, ensures high accuracy and precision. A simple and rapid protein precipitation protocol allows for high-throughput sample processing, making this method ideal for clinical research and pharmacokinetic studies. The method demonstrates excellent linearity over a clinically relevant concentration range, with a lower limit of quantification of 3 ng/mL.

Introduction

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Monitoring its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated HPLC-MS/MS method that offers high sensitivity and specificity for the determination of atomoxetine in human plasma, utilizing a deuterated internal standard to correct for matrix effects and variability in sample processing.[2][3][4]

Experimental

Materials and Reagents

-

Atomoxetine hydrochloride (Reference Standard)

-

Atomoxetine-d3 hydrochloride (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Human plasma (drug-free)

Sample Preparation

A simple protein precipitation method was employed for plasma sample preparation.[2][3][4]

-

To 60 µL of human plasma, add 120 µL of acetonitrile containing the internal standard, atomoxetine-d3, at a final concentration of 400 nM.[2]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at 16,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.[2]

-